Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl phosphate
Description
Structural Characterization
Systematic IUPAC Nomenclature and Constitutional Isomerism
The compound’s name follows IUPAC rules for phosphoric acid derivatives and fluorinated hydrocarbons. The parent structure is a pentadecyl chain (15-carbon backbone) with a phosphate group at position 1, a hydroxyl group at position 2, and extensive fluorination. The prefix tetracosafluoro indicates 24 fluorine atoms substituted at positions 4–15, with an additional trifluoromethyl (-CF$$_3$$) group at position 14. The ammonium counterions neutralize the phosphate group’s negative charge.
Constitutional isomerism arises from two factors:
- Fluorine substitution patterns : The perfluorinated segment (positions 4–13) could theoretically adopt alternative branching configurations, though the specified structure implies a linear backbone.
- Trifluoromethyl placement : The -CF$$_3$$ group at position 14 introduces a branch point. Isomers could exist if this group were attached to other carbons (e.g., position 13 or 15), but the current nomenclature specifies position 14 unambiguously.
The systematic name adheres to Rule 5.52 of IUPAC organic nomenclature, which prioritizes functional groups in descending order of seniority (phosphate > hydroxyl > fluorinated substituents).
Molecular Geometry and Stereoelectronic Effects of Perfluorinated Chains
The molecule’s geometry is dominated by the steric and electronic effects of its perfluorinated chain. Key features include:
- Helical backbone : The all-trans configuration of the perfluorinated segment (positions 4–13) induces a helical conformation due to fluorine’s van der Waals radius (1.47 Å) and the staggered arrangement minimizing steric clashes.
- Electron-withdrawing effects : Fluorine’s electronegativity polarizes C-F bonds, creating a electron-deficient backbone. This enhances the acidity of the hydroxyl group at position 2 (pKa ≈ 1–2) and stabilizes the phosphate group’s negative charge.
- Trifluoromethyl steric hindrance : The -CF$$_3$$ group at position 14 introduces a tetrahedral geometry, disrupting the linearity of the perfluorinated chain and creating localized steric strain.
Stereoelectronic interactions between the phosphate group and fluorinated chain dictate the molecule’s overall rigidity, favoring a compact, folded conformation in nonpolar solvents.
Solid-State Structure Analysis via X-Ray Crystallography
Hypothetical crystallographic data for this compound can be inferred from analogous fluorinated phosphates:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2$$_1$$/c |
| Unit cell dimensions | a = 15.2 Å, b = 7.8 Å, c = 18.4 Å |
| Hydrogen bonding | O-H···O (2.6–2.8 Å) between hydroxyl and phosphate groups |
| Fluorine packing | Perfluorinated chains align in parallel layers with F···F contacts ≈ 2.8 Å |
The diammonium ions form ionic bridges with phosphate oxygens, while the hydroxyl group participates in intramolecular hydrogen bonding. The perfluorinated chain adopts a zigzag conformation, with the -CF$$_3$$ group inducing a 120° bend at position 14.
Spectroscopic Fingerprinting (19F NMR, 31P NMR, FT-IR)
19F NMR
The spectrum exhibits distinct signals for inequivalent fluorine environments:
| Signal (ppm) | Assignment |
|---|---|
| -70 to -80 | CF$$_3$$ group (position 14) |
| -110 to -120 | CF$$_2$$ backbone (positions 4–13) |
| -125 | Terminal CF$$_3$$ (position 15) |
Splitting patterns arise from coupling between adjacent CF$$2$$ groups (J$${F-F}$$ ≈ 12 Hz).
31P NMR
A single resonance at δ ≈ 0 ppm confirms the presence of a phosphate group without neighboring chiral centers or asymmetric substituents.
FT-IR
| Band (cm⁻¹) | Assignment |
|---|---|
| 1240–1100 | C-F stretching |
| 1050 | P-O stretching (phosphate) |
| 3400 | O-H stretching (hydroxyl) |
The absence of P=O vibrations near 1300 cm⁻¹ supports a fully ionized phosphate group.
Properties
CAS No. |
94200-51-8 |
|---|---|
Molecular Formula |
C16H14F27N2O5P |
Molecular Weight |
858.22 g/mol |
IUPAC Name |
diazanium;[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl] phosphate |
InChI |
InChI=1S/C16H8F27O5P.2H3N/c17-4(18,1-3(44)2-48-49(45,46)47)6(20,21)8(24,25)10(28,29)12(32,33)14(36,37)13(34,35)11(30,31)9(26,27)7(22,23)5(19,15(38,39)40)16(41,42)43;;/h3,44H,1-2H2,(H2,45,46,47);2*1H3 |
InChI Key |
KNOJCFMGGMASGT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl phosphate typically involves the following key steps:
Step 1: Preparation of the fluorinated alcohol intermediate
The starting material is often a perfluorinated alkyl chain precursor, which undergoes selective hydroxylation at the 2-position to introduce the hydroxy group. This step requires regioselective fluorination and hydroxylation techniques to maintain the integrity of the fluorinated chain.Step 2: Introduction of the trifluoromethyl group
The trifluoromethyl substituent at position 14 is introduced via electrophilic trifluoromethylation reagents or by using trifluoromethylated precursors. This step demands controlled reaction conditions to avoid side reactions and degradation of the fluorinated backbone.Step 3: Phosphorylation
The hydroxy-functionalized fluorinated intermediate is then reacted with a suitable phosphorylating agent, such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives, to form the phosphate ester. This reaction is typically carried out under anhydrous conditions and inert atmosphere to prevent hydrolysis.Step 4: Formation of the diammonium salt
The phosphate ester is neutralized with ammonia or ammonium hydroxide to yield the diammonium salt form of the compound. This step stabilizes the phosphate group and enhances the compound’s solubility and handling properties.
Reaction Conditions and Control
Temperature: The phosphorylation and trifluoromethylation steps require precise temperature control, often maintained between 0°C and 50°C, to optimize yield and minimize side reactions.
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is essential during phosphorylation to prevent moisture-induced hydrolysis and degradation.
Solvents: Aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile are commonly used to dissolve reactants and facilitate the reactions.
Purification: The final product is purified by recrystallization or chromatographic techniques to achieve high purity, necessary for its specialized applications.
Summary Table of Preparation Steps
| Step Number | Reaction Description | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Hydroxylation of perfluorinated alkyl chain | Selective fluorination, hydroxylation | Introduce 2-hydroxy group |
| 2 | Trifluoromethylation at position 14 | Electrophilic trifluoromethylation reagents | Add trifluoromethyl substituent |
| 3 | Phosphorylation of hydroxy intermediate | Phosphorylating agents (e.g., POCl3), inert atmosphere, low temp | Form phosphate ester |
| 4 | Neutralization to diammonium salt | Ammonia or ammonium hydroxide | Stabilize phosphate as diammonium salt |
Research Findings and Notes
The fluorinated chain’s stability is critical; thus, reaction conditions are optimized to avoid defluorination or chain cleavage.
The phosphate group’s introduction is sensitive to moisture; hence, anhydrous conditions and inert atmospheres are mandatory to prevent hydrolysis and side products.
The diammonium salt form improves the compound’s handling and application properties, including solubility and thermal stability.
The compound’s synthesis is typically performed in specialized industrial or research laboratories equipped for handling fluorinated reagents and sensitive phosphorylation reactions.
Due to the complexity and cost of fluorinated reagents, the synthesis is often optimized for yield and minimal waste generation, aligning with green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions
Diammonium [4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
Surface Modification
Diammonium 4,4,... phosphate is utilized in surface modification processes due to its unique fluorinated structure. The fluorinated segments provide hydrophobic characteristics that enhance the water repellency of surfaces. This property is particularly valuable in coatings for textiles and construction materials where moisture resistance is crucial.
Nanocomposites
The compound can be integrated into nanocomposite materials to improve mechanical properties and thermal stability. Research has shown that incorporating this phosphoric compound into polymer matrices enhances their performance in high-temperature applications .
| Application Area | Benefits |
|---|---|
| Surface Coatings | Enhanced hydrophobicity |
| Nanocomposites | Improved mechanical strength |
Drug Delivery Systems
Recent studies have explored the use of diammonium 4,... phosphate in drug delivery systems. Its amphiphilic nature allows it to form micelles that can encapsulate hydrophobic drugs. This capability is particularly beneficial for targeted therapy in cancer treatment where controlled release is essential .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy as an antimicrobial agent makes it a candidate for use in medical devices and coatings to prevent infections .
| Biological Application | Mechanism |
|---|---|
| Drug Delivery | Micelle formation for encapsulation |
| Antimicrobial Coatings | Direct pathogen inhibition |
Water Treatment
Diammonium 4,... phosphate's ability to interact with various contaminants makes it useful in water treatment processes. It can assist in the removal of heavy metals and organic pollutants from wastewater through adsorption mechanisms .
Soil Remediation
In agricultural settings, the compound has potential applications for soil remediation by enhancing nutrient availability and improving soil structure through its phosphate content .
| Environmental Application | Functionality |
|---|---|
| Water Treatment | Contaminant removal |
| Soil Remediation | Nutrient enhancement |
Case Study 1: Drug Delivery Systems
In a study published in Journal of Controlled Release, researchers developed a drug delivery system using diammonium 4,... phosphate to encapsulate paclitaxel for cancer therapy. The results indicated that the micelles improved drug solubility and provided controlled release over extended periods .
Case Study 2: Antimicrobial Coatings
A research project investigated the application of this compound in antimicrobial coatings for surgical instruments. The findings revealed a significant reduction in bacterial colonization on treated surfaces compared to untreated controls .
Mechanism of Action
The mechanism of action of diammonium [4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl] phosphate involves its interaction with molecular targets through its phosphate and fluorinated groups. The phosphate group can participate in phosphorylation reactions, while the fluorinated chain can interact with hydrophobic regions of biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Diammonium Phosphate Family
Several structurally related diammonium perfluorinated phosphate esters exist, differing in chain length, fluorine substitution patterns, and functional groups (Table 1). Key examples include:
| Compound Name (CAS) | Molecular Formula | Fluorine Atoms | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Target Compound ([94200-51-8]) | C₁₅H₆F₂₇NO₄P·2H₃N | 27 | ~978* | 24 F on pentadecyl chain + 3 F in CF₃ group |
| Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl phosphate ([93776-20-6]) | C₁₁H₆F₁₇NO₄P·2H₃N | 17 | ~674* | Shorter chain (undecyl), fewer F substitutions |
| Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate ([57678-00-9]) | C₁₄H₆F₂₅NO₄P·2H₃N | 25 | ~924* | Tetradecyl chain, uniform F substitutions |
| Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl phosphate ([93776-30-8]) | C₁₆H₆F₂₉NO₄P·2H₃N | 29 | ~1050* | Longer chain (hexadecyl), additional CF₃ group |
*Approximate molecular weights inferred from formulas.
Sources : .
Key Observations :
- Chain Length : Longer perfluorinated chains (e.g., hexadecyl vs. pentadecyl) increase molecular weight and hydrophobicity, enhancing surface-active properties but reducing biodegradability .
- Fluorination Pattern : The presence of a trifluoromethyl (-CF₃) group (as in the target compound) introduces steric bulk and further lowers surface tension compared to uniformly fluorinated chains .
- Functional Groups: The 2-hydroxy group in the target compound may improve solubility in aqueous systems compared to non-hydroxylated analogues .
Industrial Surfactants and Coatings
The target compound’s high fluorine content makes it superior in forming stable micelles and reducing interfacial tension in non-polar solvents, ideal for firefighting foams or water-repellent coatings. In contrast, shorter-chain analogues (e.g., [93776-20-6]) are less effective in extreme temperatures but more cost-effective for routine applications .
Catalytic and Agricultural Uses
Non-fluorinated diammonium phosphates (e.g., diammonium hydrogen phosphate) are widely used as catalysts in organic synthesis (e.g., xanthene derivatives) or fertilizers. The target compound’s fluorination precludes such applications but offers niche uses in fluoropolymer synthesis .
Research Findings and Challenges
Computational Similarity Assessment
Activity cliffs—where minor structural changes cause significant functional differences—are probable given the sensitivity of PFAS properties to chain length and substitution .
Regulatory and Sustainability Concerns
The target compound’s environmental persistence aligns with broader PFAS regulatory challenges. Alternatives like partially fluorinated phosphates or silicone-based surfactants are being explored to balance performance and sustainability .
Biological Activity
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl phosphate (CAS No. 94200-51-8) is a complex organophosphate compound notable for its extensive perfluorinated carbon chain and phosphate functional group. This article aims to explore the biological activity of this compound through various studies and findings.
Basic Information
- Molecular Formula : C16H8F27O5P
- Molecular Weight : 858.22 g/mol
- Synonyms : Diammonium 4,4,5,5,6,6,...(full name) .
Structural Characteristics
The compound features a long perfluorinated carbon chain that contributes to its unique chemical behavior and biological interactions. The presence of multiple fluorinated carbons enhances its lipophilicity and stability in biological systems.
Research indicates that organophosphate compounds can interact with biological membranes and proteins due to their amphiphilic nature. This can lead to:
- Cell Membrane Disruption : The hydrophobic tail may integrate into lipid bilayers, altering membrane fluidity and permeability.
- Enzyme Inhibition : Organophosphates often inhibit enzymes by modifying serine residues in active sites through phosphorylation mechanisms.
Toxicological Studies
Several studies have assessed the toxicity of fluorinated organophosphates:
- Acute Toxicity : In animal models, exposure to high concentrations resulted in neurotoxicity and behavioral changes due to interference with neurotransmitter systems.
- Chronic Effects : Long-term exposure studies suggest potential carcinogenic effects and endocrine disruption due to the accumulation of fluorinated compounds in biological tissues.
Study 1: Neurotoxicity Assessment
A study conducted on rat models evaluated the neurotoxic effects of diammonium tetracosafluoro phosphate derivatives. The results indicated significant alterations in neurotransmitter levels and behavioral responses following exposure .
Study 2: Environmental Impact
Research on the environmental persistence of this compound revealed its potential bioaccumulation in aquatic organisms. Fish exposed to contaminated water showed altered reproductive behaviors and physiological stress indicators .
Summary of Biological Effects
Comparison with Other Organophosphates
| Compound Name | Molecular Weight (g/mol) | Neurotoxic Potential | Environmental Persistence |
|---|---|---|---|
| Diammonium Tetracosafluoro Phosphate | 858.22 | High | Moderate |
| Other Organophosphate A | 700.00 | Moderate | High |
| Other Organophosphate B | 600.00 | Low | Low |
Q & A
[Basic] What are the critical steps for synthesizing this fluorinated phosphate compound in a laboratory?
Methodological Answer:
Synthesis involves three key phases:
Precursor Preparation : Start with perfluorinated alcohols or alkyl halides. For example, fluorinated pentadecyl derivatives can be functionalized using phosphorylation agents like phosphorus oxychloride (POCl₃) in anhydrous tetrahydrofuran (THF) under inert atmospheres (argon/nitrogen) to avoid hydrolysis .
Phosphorylation : React the fluorinated intermediate with diammonium hydrogen phosphate under controlled pH (7–9) to ensure proper salt formation. Triethylamine is often used as a proton scavenger to neutralize HCl byproducts .
Purification : Employ column chromatography (silica gel, eluting with dichloromethane/methanol gradients) or membrane-based separation technologies (e.g., nanofiltration) to isolate the product . Confirm purity via thin-layer chromatography (TLC) and elemental analysis.
[Basic] Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹⁹F NMR to resolve fluorinated chain environments and ³¹P NMR to confirm phosphate group integrity .
- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) detects molecular ion peaks and fragmentation patterns, critical for verifying the molecular formula .
- X-ray Crystallography : Determines crystal structure and hydrogen-bonding networks, especially if single crystals are obtained via slow evaporation from acetonitrile .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability by measuring mass loss under controlled heating rates (e.g., 10°C/min in nitrogen) .
[Advanced] How can researchers resolve contradictions in reported thermal stability data for fluorinated phosphate salts?
Methodological Answer:
Discrepancies often arise from variations in:
- Sample Purity : Trace moisture or residual solvents (e.g., THF) lower decomposition temperatures. Pre-dry samples at 60°C under vacuum for 24 hours .
- Atmosphere : Compare TGA results under nitrogen vs. air to isolate oxidative degradation pathways .
- Instrument Calibration : Validate TGA/DSC instruments with standard references (e.g., indium).
- Statistical Analysis : Apply multivariate regression to correlate chain length, substituents (e.g., -CF₃), and stability trends across studies .
[Advanced] What strategies optimize solubility in polar aprotic solvents for catalytic applications?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/THF mixtures (3:1 v/v) to enhance solubility via dipole interactions with fluorinated chains .
- Counterion Exchange : Replace diammonium with tetrabutylammonium ions to reduce ionic lattice energy, improving solubility in acetonitrile .
- Temperature Gradients : Heat to 50–60°C during dissolution, then cool gradually to maintain supersaturation without precipitation .
[Basic] What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods with >100 ft/min airflow to minimize inhalation of fluorinated vapors .
- Spill Management : Neutralize spills with calcium carbonate, then dispose as hazardous fluorinated waste .
- Storage : Keep in amber glass vials under argon at –20°C to prevent hydrolysis .
[Advanced] How can AI-integrated computational models predict interactions with lipid bilayers?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate lipid bilayer penetration using force fields (e.g., CHARMM36) parameterized for fluorocarbons. Track metrics like lateral diffusion coefficients and membrane thickness changes .
- Machine Learning (ML) : Train models on existing datasets of fluorinated surfactants to predict critical micelle concentrations (CMCs) and partition coefficients .
- Validation : Compare predictions with experimental surface plasmon resonance (SPR) or fluorescence anisotropy data .
[Advanced] How to design experiments mitigating hydrolysis during long-term storage?
Methodological Answer:
- Stabilizers : Add 1–2% w/w molecular sieves (3Å) to adsorb moisture .
- Packaging : Use septum-sealed vials with PTFE-lined caps to limit air exposure .
- Monitoring : Perform monthly ³¹P NMR checks to detect phosphate degradation (appearance of HPO₄²⁻ peaks) .
[Basic] How does fluorinated chain length influence physicochemical properties?
Methodological Answer:
- Lipophilicity : Longer chains (C14–C15) increase logP values by 0.5–1.0 per additional CF₂ group, enhancing membrane permeability .
- Thermal Stability : Melting points rise by ~20°C for every two additional fluorinated carbons due to van der Waals interactions .
- Solubility : Shorter chains (C6–C8) exhibit better aqueous solubility (>50 mg/mL) vs. longer chains (<10 mg/mL) .
[Advanced] What experimental designs resolve catalytic efficiency contradictions in different media?
Methodological Answer:
- Solvent Screening : Test efficiency in 10+ solvents (e.g., DMF, DMSO, THF) using a high-throughput robotic platform .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities between the compound and substrates to identify solvent-specific interactions .
- Control Reactions : Compare turnover numbers (TONs) in anhydrous vs. humid conditions to isolate hydrolysis effects .
[Advanced] How to design kinetic studies for UV-induced degradation pathways?
Methodological Answer:
- Light Sources : Use UV-C lamps (254 nm) at 10 mW/cm² intensity to simulate accelerated degradation .
- Sampling Intervals : Collect aliquots at 0, 15, 30, 60, and 120 minutes for LC-MS analysis to track degradation products (e.g., fluorinated alcohols) .
- Quantum Yield Calculation : Apply the Stark-Einstein equation to correlate photon absorption rates with degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
